molecular formula C14H24O2 B3045036 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- CAS No. 10160-26-6

2H-Pyran, tetrahydro-2-(8-nonynyloxy)-

Cat. No. B3045036
CAS RN: 10160-26-6
M. Wt: 224.34 g/mol
InChI Key: WOWINUGFQCFWDE-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-(8-nonynyloxy)- , also known by its IUPAC name 2-(8-nonynyloxy)tetrahydro-2H-pyran , is an organic compound. It features a tetrahydropyran ring system, which consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The compound is a colourless volatile liquid .


Synthesis Analysis

One classic procedure for synthesizing tetrahydropyran involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst. This reaction adds four hydrogens to the dihydropyran ring, resulting in the formation of tetrahydropyran .

Additionally, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, yielding tetrahydropyran-4-ol derivatives .


Molecular Structure Analysis

The molecular formula of 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- is C8H12O2 . Its molecular weight is approximately 140.18 g/mol . The compound contains a tetrahydropyran ring and an 8-nonynyloxy substituent .


Physical And Chemical Properties Analysis

  • Hazards : Flammable, causes skin irritation

Scientific Research Applications

Synthesis and Organic Chemistry Education

  • The preparation and purification of tetrahydro-2-(2-propynyloxy)-2H-pyran are employed as an introductory organic laboratory exercise. This synthesis process demonstrates key organic reactions and techniques, such as Markownikov Addition and flash column chromatography, which are central to modern synthetic methodology (Brisbois, Batterman, & Kragerud, 1997).

Synthesis of Complex Molecules

  • 2H-Pyran compounds like 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran have been synthesized and used in forming complexes with metals such as Ru(II), Cu(I), and Hg(II). These complexes are characterized by various techniques including NMR, and they have implications in the field of inorganic chemistry (Singh et al., 2001).

Kinetics and Mechanism in Pyrolysis Studies

  • Gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, derivatives of 2H-pyran, have been investigated to understand their behavior under various conditions. Such studies are crucial in the field of analytical and applied pyrolysis (Álvarez-Aular et al., 2018).

Preparation of Heterocyclic Compounds

  • 2H-Pyran-2-ones, closely related to 2H-Pyran derivatives, are used as precursors for synthesizing various aromatic and heterocyclic compounds. This showcases the significance of 2H-Pyran structures in the field of heterocyclic chemistry (Singh et al., 2007).

Catalysis and Chemical Transformations

  • 2H-Pyran compounds participate in rhodium-catalyzed isomerization and intramolecular redox reactions, leading to the production of diverse chemical structures. Such reactions are significant in the study of catalysis and organic synthesis (Shikanai, Murase, Hata, & Urabe, 2009).

Biological Activity and Therapeutic Applications

  • 2H-Pyran-2-ones and their analogs have been explored for their biological activity and potential use in therapeutic applications. Their synthesis and functionalization play a crucial role in the development of bioactive molecules (Pratap & Ram, 2017).

properties

IUPAC Name

2-non-8-ynoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-9-12-15-14-11-8-10-13-16-14/h1,14H,3-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWINUGFQCFWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339858
Record name 2H-Pyran, tetrahydro-2-(8-nonynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10160-26-6
Record name 2H-Pyran, tetrahydro-2-(8-nonynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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